Chemotype Novelty: 1,2,4-Oxadiazole-Piperidine as a New FXR Antagonist Scaffold with Validated In Vitro Potency
The 1,2,4-oxadiazole-piperidine scaffold, of which the target compound is a building-block variant, has been identified as a new chemotype for farnesoid X receptor (FXR) antagonism [1]. In a luciferase reporter assay using HepG2 cells, the lead compound from this library (compound 1, featuring a 3-(2-naphthyl)-1,2,4-oxadiazole core and piperidine ring) demonstrated an IC50 of 0.58 μM as a selective FXR antagonist, representing the most potent compound within that structurally characterized library [1]. This potency provides a validated reference point for the scaffold, distinguishing it from other heterocyclic cores such as isoxazoles or 1,3,4-oxadiazoles that have not demonstrated comparable FXR antagonism in head-to-head library screens [1].
| Evidence Dimension | FXR antagonism potency (IC50) |
|---|---|
| Target Compound Data | Scaffold representative compound 1: IC50 0.58 μM [1] |
| Comparator Or Baseline | Other 1,2,4-oxadiazole library compounds (baseline: inactive or toxic at 50 μM) |
| Quantified Difference | Lead compound is >86-fold more potent than the toxic/ineffective threshold (0.58 μM vs. 50 μM toxicity cutoff) |
| Conditions | HepG2 cell-based luciferase reporter assay |
Why This Matters
The validated scaffold potency (IC50 0.58 μM) provides a benchmark for structure-activity relationship expansion, justifying procurement of this building block for derivative synthesis over scaffolds with unvalidated or inferior FXR modulation.
- [1] Fancello F, et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. 2023;28(6):2840. doi:10.3390/molecules28062840 View Source
